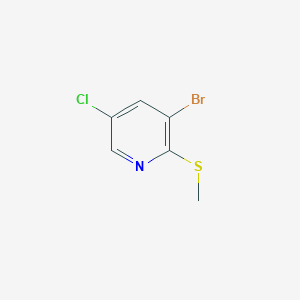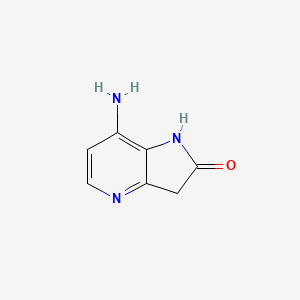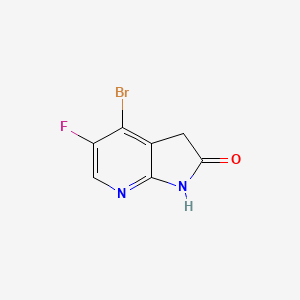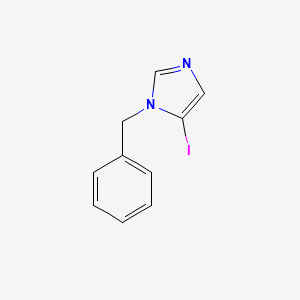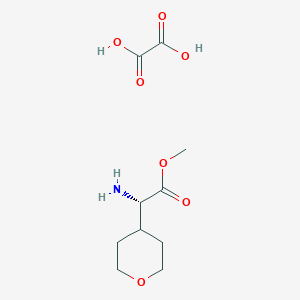
N4,N4-diMethylchroMan-4,8-diaMine
Descripción general
Descripción
“N4,N4-diMethylchroMan-4,8-diaMine” is a chemical compound with the CAS Number: 1423025-38-0 . It has a linear formula of C11H16N2O . It is also known by other synonyms such as “4-N,4-N-Dimethyl-3,4-dihydro-2H-chromene-4,8-diamine” and "4-N,4-N-Dimethyl-3,4-dihydro-2H-1-benzopyran-4,8-diamine" .
Molecular Structure Analysis
“N4,N4-diMethylchroMan-4,8-diaMine” has a molecular formula of C11H16N2O . Its molecular weight is 192.26 .Physical And Chemical Properties Analysis
“N4,N4-diMethylchroMan-4,8-diaMine” has a molecular weight of 192.26 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Liquid Crystalline Properties and Complex Formation
The synthesis and characterization of novel compounds, including N4,N4-diMethylchroMan-4,8-diaMine derivatives, have led to the discovery of their unique liquid crystalline properties. Studies have shown that these compounds and their metal complexes exhibit mesomorphic properties, indicating potential applications in materials science, particularly in the development of liquid crystal displays and other optoelectronic devices. The liquid crystalline behavior is influenced by the structural characteristics of the compounds, such as the presence of N4,N4-diMethylchroMan-4,8-diaMine moieties, which can form octahedral coordination geometries with metal ions. These findings suggest a versatile approach to designing new materials with tailored liquid crystalline properties (Al-Noor et al., 2017).
Optoelectronic Applications
Further research into N4,N4-diMethylchroMan-4,8-diaMine derivatives has explored their potential in optoelectronic applications. The synthesis of novel triarylamine-based derivatives with dimethylamino substituents has demonstrated high coloration efficiency and electrochemical stability in electrochromic devices. These properties are crucial for the development of energy-efficient and durable electronic displays, highlighting the significant role of N4,N4-diMethylchroMan-4,8-diaMine derivatives in advancing optoelectronic technology (Wu et al., 2019).
Antimicrobial Agents
The antimicrobial potential of N4,N4-diMethylchroMan-4,8-diaMine derivatives has been investigated, revealing their effectiveness against various bacterial and fungal species. Synthesis of novel derivatives has led to compounds with significant zones of inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. This research opens new avenues for the development of antimicrobial agents, contributing to the fight against antibiotic-resistant pathogens (Rao et al., 2020).
Sensing, Imaging, and Therapy
Graphitic carbon nitride materials, incorporating N4,N4-diMethylchroMan-4,8-diaMine derivatives, have shown promising applications in sensing, imaging, and therapy. Their unique optical and electronic properties make them suitable for use in various biomedical and environmental monitoring applications. The development of sensing and imaging systems based on these materials could lead to advances in medical diagnostics and environmental surveillance (Dong et al., 2016).
Photocatalysis
The application of N4,N4-diMethylchroMan-4,8-diaMine derivatives in photocatalysis has been explored, with findings demonstrating their capability to degrade organic dyes under visible light irradiation. This highlights their potential use in environmental remediation, particularly in the treatment of wastewater and the degradation of pollutants. The development of efficient and stable photocatalysts based on these compounds could significantly contribute to sustainability efforts (Azam et al., 2018).
Propiedades
IUPAC Name |
4-N,4-N-dimethyl-3,4-dihydro-2H-chromene-4,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)10-6-7-14-11-8(10)4-3-5-9(11)12/h3-5,10H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVJEUWCUYNUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCOC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-diMethylchroMan-4,8-diaMine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



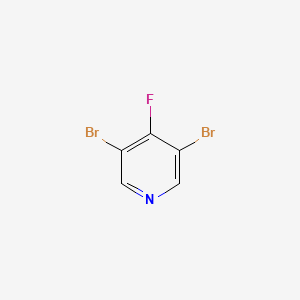
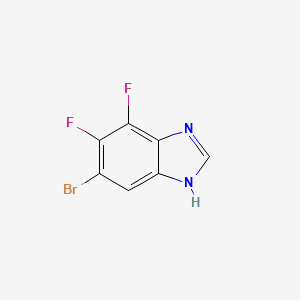
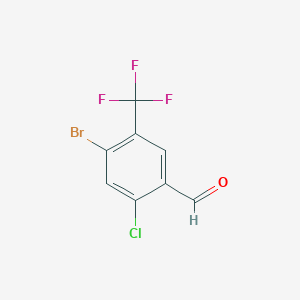
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378407.png)
